BenchChemオンラインストアへようこそ!

N-(2-Bromoethyl)-N-methylbutan-1-amine

Aziridinium ion kinetics Alkylating agent reactivity Leaving group comparison

N-(2-Bromoethyl)-N-methylbutan-1-amine (CAS 76186-31-7) is a tertiary alkylamine featuring a 2‑bromoethyl electrophilic arm, an N‑methyl group, and an n‑butyl chain. With a molecular weight of 194.11 g·mol⁻¹, a computed LogP of 2.3, and a topological polar surface area of only 3.2 Ų, it belongs to the 2‑haloethylamine class of alkylating agents.

Molecular Formula C7H16BrN
Molecular Weight 194.11 g/mol
CAS No. 76186-31-7
Cat. No. B14434601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromoethyl)-N-methylbutan-1-amine
CAS76186-31-7
Molecular FormulaC7H16BrN
Molecular Weight194.11 g/mol
Structural Identifiers
SMILESCCCCN(C)CCBr
InChIInChI=1S/C7H16BrN/c1-3-4-6-9(2)7-5-8/h3-7H2,1-2H3
InChIKeyQDFAPJFQHSLMJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Bromoethyl)-N-methylbutan-1-amine (CAS 76186-31-7): Physicochemical Identity and Compound Class Positioning for Procurement


N-(2-Bromoethyl)-N-methylbutan-1-amine (CAS 76186-31-7) is a tertiary alkylamine featuring a 2‑bromoethyl electrophilic arm, an N‑methyl group, and an n‑butyl chain [1]. With a molecular weight of 194.11 g·mol⁻¹, a computed LogP of 2.3, and a topological polar surface area of only 3.2 Ų, it belongs to the 2‑haloethylamine class of alkylating agents . Its structure enables formation of a reactive aziridinium ion intermediate under physiological conditions, making it a key building block in medicinal chemistry and chemical biology [2].

Why N-(2-Bromoethyl)-N-methylbutan-1-amine Cannot Be Casually Replaced by In‑Class Haloethylamine Analogs


Although numerous 2‑haloethylamines share the β‑haloethylamine pharmacophore, three orthogonal structural variables—the halogen leaving group (Br vs Cl), the N‑alkyl chain length (n‑butyl vs branched vs longer chain), and the N‑methyl substitution—collectively govern aziridinium ion formation rate, hydrolytic stability, and lipophilicity [1]. A simple swap from bromo to chloro reduces the cyclization rate constant by approximately 2‑ to 3‑fold and lowers peak aziridinium ion concentration [2]. Changing the N‑alkyl chain from linear n‑butyl to branched 3‑methylbutyl alters the computed LogP and steric environment around the nitrogen, which affects both reaction regioselectivity and membrane permeability . Consequently, generic substitution within the haloethylamine class introduces quantifiable changes in reactivity and physicochemical profile that can compromise synthetic yield, biological target engagement, or pharmacokinetic behaviour.

Quantitative Differentiation Evidence for N-(2-Bromoethyl)-N-methylbutan-1-amine Versus Closest Analogs


Bromo vs. Chloro Leaving Group: ≥ 2‑Fold Reactivity Advantage in Aziridinium Ion Cyclization

The N‑methyl‑N‑(2‑bromoethyl)amino pharmacophore cyclises to the reactive aziridinium ion with first‑order rate constants (k₁) of 0.14 min⁻¹ at 22 °C and 0.85 min⁻¹ at 37 °C (pH 7.3 phosphate buffer). The corresponding N‑methyl‑N‑(2‑chloroethyl)amino analogue exhibits a roughly 2‑ to 3‑fold slower cyclisation, leading to lower peak concentrations of the electrophilic aziridinium species [1]. Because cyclisation is the rate‑limiting step for both hydrolysis and target alkylation, the bromo compound provides a meaningfully faster onset of reactivity under physiological conditions.

Aziridinium ion kinetics Alkylating agent reactivity Leaving group comparison

Bromo vs. Chloro Biological Potency: BEA Is a More Effective Papillotoxin and Virucidal Inactivant Than CEA

2‑Bromoethylamine (BEA) concentrates in the renal medulla and induces renal papillary necrosis more potently than 2‑chloroethylamine (CEA), a difference attributed to the superior leaving‑group ability of bromide [1]. In a separate application, binary ethylenimine prepared directly in foot‑and‑mouth disease virus suspensions from 2‑bromoethylamine hydrobromide yielded acceptable inactivation rates, whereas 2‑chloroethylamine hydrochloride did not meet the required inactivation threshold under identical conditions [2]. While these studies use the primary 2‑haloethylamines, the leaving‑group principle extrapolates directly to the tertiary N‑(2‑bromoethyl)‑N‑methylbutan‑1‑amine scaffold.

Renal papillary necrosis Vaccine inactivation Leaving group potency

Linear n‑Butyl vs. Branched 3‑Methylbutyl Isomer: Divergent Lipophilicity and Steric Profile

N‑(2‑Bromoethyl)‑N‑methylbutan‑1‑amine (linear n‑butyl) and (2‑bromoethyl)(3‑methylbutyl)amine (branched isomer, CAS 1597556‑35‑8) share the identical molecular formula C₇H₁₆BrN . However, the linear isomer presents a computed LogP of 2.3 and a TPSA of 3.2 Ų [1]. The branched isomer, by virtue of chain branching, is expected to exhibit a modestly lower LogP (reduced hydrophobic contact area) and altered steric shielding of the tertiary nitrogen. In the context of aziridinium ion formation, the linear n‑butyl chain imposes less steric hindrance on the ring‑closure transition state than the β‑branched 3‑methylbutyl group, potentially preserving a faster cyclisation rate.

Lipophilicity Isomer comparison Drug design

Synthetic Versatility: 2‑Bromoethylamines as Regioselective Formate Ester Precursors

Primary and secondary 2‑bromoethylamines react smoothly with dimethylformamide (DMF) to yield the corresponding formate esters via a Vilsmeier‑type intermediate. The participation of the β‑amino group controls both regioselectivity and stereoselectivity; chiral 2‑bromoethylamine substrates afford non‑rearranged formate esters with retention of configuration [1]. N‑(2‑Bromoethyl)‑N‑methylbutan‑1‑amine, as a tertiary 2‑bromoethylamine with a stereoelectronically well‑defined N‑methyl‑N‑butyl substitution pattern, is predicted to follow the same pathway, whereas the corresponding chloro analogue would generate the aziridinium ion more slowly, potentially reducing formate ester yield under identical conditions.

Formate ester synthesis Aziridinium intermediate Regioselectivity

N‑Butyl Chain vs. N,N‑Dibutyl Analog: Molecular Weight and Rotatable Bond Count Impact on Physicochemical Profile

N‑(2‑Bromoethyl)‑N‑butylbutan‑1‑amine (CAS 54153‑18‑3) is the N,N‑dibutyl homologue, bearing two n‑butyl chains. Its molecular weight (236.19 g·mol⁻¹) is 42 Da higher than N‑(2‑bromoethyl)‑N‑methylbutan‑1‑amine (194.11 g·mol⁻¹), and it possesses eight rotatable bonds versus five . In fragment‑based lead discovery, increasing molecular weight and rotatable bond count beyond approximately 200 Da and five rotatable bonds is associated with poorer ligand efficiency and lower probability of downstream developability [1]. The mono‑butyl, mono‑methyl substitution pattern of the target compound thus represents an attractive balance of lipophilicity and conformational restraint for early‑stage medicinal chemistry campaigns.

Molecular weight optimisation Rotatable bonds Lead‑likeness

Highest‑Value Application Scenarios for N-(2-Bromoethyl)-N-methylbutan-1-amine Grounded in Quantitative Differentiation


Covalent Probe Design for GPCR or Enzyme Active‑Site Labelling

The bromoethyl group’s 2‑ to 3‑fold faster aziridinium ion formation (k₁ = 0.85 min⁻¹ at 37 °C) compared to the chloro analogue makes N‑(2‑bromoethyl)‑N‑methylbutan‑1‑amine the preferred alkylating warhead for time‑sensitive covalent labelling of muscarinic or other G‑protein‑coupled receptors, where peak aziridinium concentration directly determines labelling efficiency [1].

Vaccine Antigen Inactivation with Binary Ethylenimine Generated In Situ

Only the bromoethylamine hydrobromide form provides acceptable viral inactivation rates when binary ethylenimine is generated directly in the antigen suspension; the chloro congener fails to meet inactivation thresholds [1]. N‑(2‑Bromoethyl)‑N‑methylbutan‑1‑amine, as a tertiary bromoethylamine, is a candidate precursor for generating structurally tailored aziridinium inactivants with defined alkyl substitution patterns.

Fragment‑Based Lead Generation Requiring a Lipophilic Alkylating Building Block

With a molecular weight of 194 Da, five rotatable bonds, and a LogP of 2.3, the compound occupies a favourable fragment‑sized chemical space for covalent fragment screening [1]. The linear n‑butyl chain provides higher and more predictable lipophilicity than the branched 3‑methylbutyl isomer, enabling consistent SAR exploration in CNS‑oriented campaigns where passive membrane permeability is critical [2].

Formate Ester Synthesis via Aziridinium Intermediate for Downstream Functionalisation

The compound is predicted to participate in DMF‑mediated formate ester formation with retention of configuration at the reacting centre, a transformation documented for the broader 2‑bromoethylamine class [1]. The bromo leaving group ensures rapid aziridinium generation, which is essential for achieving satisfactory yields in this one‑pot Vilsmeier‑type process.

Quote Request

Request a Quote for N-(2-Bromoethyl)-N-methylbutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.